molecular formula C21H25N3O3 B11303567 N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide

N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide

Cat. No.: B11303567
M. Wt: 367.4 g/mol
InChI Key: YXBLPSUWVHDPNJ-UHFFFAOYSA-N
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Description

N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPANAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPANAMIDE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPANAMIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit bacterial enzymes or disrupt bacterial cell membranes, leading to antibacterial effects . The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPANAMIDE is unique due to its combination of a furan ring, a pyrazole ring, and a phenoxy group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C21H25N3O3

Molecular Weight

367.4 g/mol

IUPAC Name

N-[2-(furan-2-ylmethyl)pyrazol-3-yl]-2-(5-methyl-2-propan-2-ylphenoxy)propanamide

InChI

InChI=1S/C21H25N3O3/c1-14(2)18-8-7-15(3)12-19(18)27-16(4)21(25)23-20-9-10-22-24(20)13-17-6-5-11-26-17/h5-12,14,16H,13H2,1-4H3,(H,23,25)

InChI Key

YXBLPSUWVHDPNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC(C)C(=O)NC2=CC=NN2CC3=CC=CO3

Origin of Product

United States

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